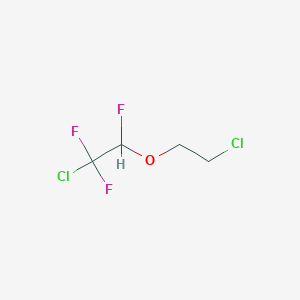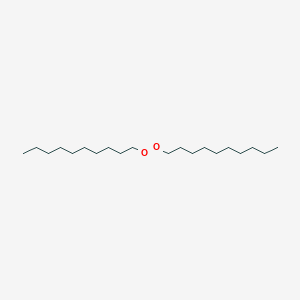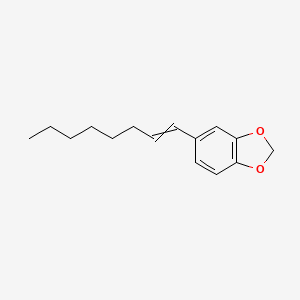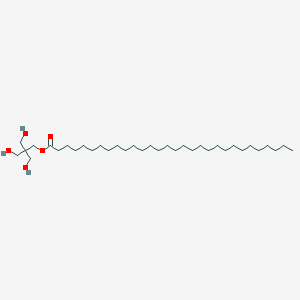
Bromo(3-methylbuta-1,2-dien-1-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(3-methylbuta-1,2-dien-1-yl)mercury is a chemical compound that contains mercury, bromine, and a 3-methylbuta-1,2-dien-1-yl group. This compound is known for its unique structure and reactivity, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(3-methylbuta-1,2-dien-1-yl)mercury typically involves the reaction of mercury(II) bromide with 3-methylbuta-1,2-diene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Bromo(3-methylbuta-1,2-dien-1-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the compound into mercury metal and other organic products.
Substitution: The bromine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or iodine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield mercury oxides, while substitution reactions can produce various halogenated organic compounds.
Aplicaciones Científicas De Investigación
Bromo(3-methylbuta-1,2-dien-1-yl)mercury has several applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bromo(3-methylbuta-1,2-dien-1-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-propadienylmercury iodide
- 5-hexenylmercury chloride
Uniqueness
Bromo(3-methylbuta-1,2-dien-1-yl)mercury is unique due to its specific structure, which includes a 3-methylbuta-1,2-dien-1-yl group bonded to mercury. This structure imparts distinct chemical and physical properties, making it different from other mercury-containing compounds.
Propiedades
Número CAS |
92356-58-6 |
|---|---|
Fórmula molecular |
C5H7BrHg |
Peso molecular |
347.60 g/mol |
InChI |
InChI=1S/C5H7.BrH.Hg/c1-4-5(2)3;;/h1H,2-3H3;1H;/q;;+1/p-1 |
Clave InChI |
HVHKOTDKBDFHDA-UHFFFAOYSA-M |
SMILES canónico |
CC(=C=C[Hg]Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)


![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)

![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)

![2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B14360034.png)


![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)
